4-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carbonyl}benzene-1-sulfonamide
Description
This compound features a pyridazine core substituted with a 2-methylphenyl group at position 6, linked via a piperazine-carbonyl bridge to a benzenesulfonamide moiety. The piperazine-carbonyl spacer provides conformational flexibility, a common feature in CNS-targeting agents .
Properties
IUPAC Name |
4-[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carbonyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3S/c1-16-4-2-3-5-19(16)20-10-11-21(25-24-20)26-12-14-27(15-13-26)22(28)17-6-8-18(9-7-17)31(23,29)30/h2-11H,12-15H2,1H3,(H2,23,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWARJBMORMVYJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a pyridazinone core structure have been shown to interact with a range of biological targets. For instance, some pyridazinone derivatives have been reported to inhibit acetylcholinesterase (AChE), an important enzyme in acetylcholine hydrolysis.
Mode of Action
For example, certain pyridazinone derivatives have been found to inhibit AChE, leading to an increase in acetylcholine levels.
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Comparison
*Estimated based on structural similarity.
Table 2: Substituent Effects on Bioactivity
Research Findings and Trends
- Electron-Withdrawing Groups : Fluorine or trifluoromethyl substituents () improve metabolic stability and target affinity but may reduce solubility .
- Sulfonamide Modifications : Alkoxy-substituted sulfonamides () exhibit higher molecular weights and altered logP values, impacting blood-brain barrier penetration .
- Piperazine Linkers : Flexible aliphatic chains () vs. rigid aromatic systems (Target Compound) show trade-offs between bioavailability and specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
